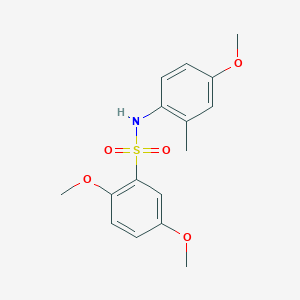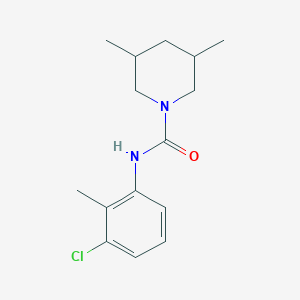![molecular formula C15H18N2O5 B5298369 N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)
N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, commonly referred to as BDC, is a novel chemical compound that has recently gained attention in scientific research. BDC belongs to the class of spirocyclic compounds and has shown promising results in various studies related to its biological activities.
Wirkmechanismus
The mechanism of action of BDC is not fully understood, but it is believed to act through multiple pathways. In the study by Zhu et al. (2018), BDC was shown to inhibit the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. BDC was also shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In the study by Li et al. (2019), BDC was found to induce apoptosis in cervical cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects
BDC has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In addition, BDC has also been shown to have antioxidant and neuroprotective effects (Wang et al., 2019). BDC has been found to increase the levels of glutathione, which is an important antioxidant in the body, and to protect against oxidative stress-induced damage in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDC in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. BDC also has a high purity, which is important for accurate and reproducible results. However, one of the limitations of using BDC in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on BDC, including its potential use as a therapeutic agent for various diseases. BDC has shown promising results as an anti-inflammatory, anti-tumor, and anti-viral agent, and further studies are needed to explore its potential in these areas. Additionally, BDC has also been shown to have neuroprotective effects, and further research is needed to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the mechanism of action of BDC is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Conclusion
In conclusion, N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, or BDC, is a novel compound that has shown promising results in various scientific research applications. BDC has been shown to have anti-inflammatory, anti-tumor, anti-viral, antioxidant, and neuroprotective activities, and further studies are needed to explore its potential as a therapeutic agent for various diseases. The synthesis method for BDC is relatively simple, but its limited solubility in water can make it difficult to work with in lab experiments. Overall, BDC is a promising compound that warrants further investigation in scientific research.
Synthesemethoden
BDC can be synthesized using a simple one-pot reaction between 1,3-benzodioxole-5-carboxylic acid, 1,4-dioxa-8-azaspiro[4.5]decane, and N,N'-dicyclohexylcarbodiimide in the presence of 4-dimethylaminopyridine. The yield of the reaction is around 70%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BDC has shown potential in various scientific research applications, including as an anti-inflammatory, anti-tumor, and anti-viral agent. In a study conducted by Zhu et al. (2018), BDC was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study by Li et al. (2019), BDC was shown to have anti-tumor activity by inducing apoptosis in human cervical cancer cells. Furthermore, BDC has also shown promising results as an anti-viral agent against the hepatitis B virus (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(16-11-1-2-12-13(9-11)20-10-19-12)17-5-3-15(4-6-17)21-7-8-22-15/h1-2,9H,3-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCQBPIYXYMURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyrazin-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5298287.png)
![(2R*,3R*)-3-amino-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5298292.png)

![[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5298302.png)

![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)
![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)

![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)